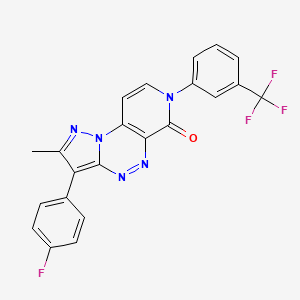
C22H13F4N5O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Substitution reactions often involve and .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a or .
Medicine: Explored for its potential therapeutic properties, including and activities.
Industry: Utilized in the development of and .
Wirkmechanismus
The mechanism of action of 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Compounds such as 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide and 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide exhibit similar chemical properties and reactivity.
6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide: shares structural similarities with other and derivatives.
Uniqueness
The uniqueness of 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide lies in its fluorinated structure , which imparts distinct chemical stability and biological activity . The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability , making it a valuable candidate for various applications.
Eigenschaften
Molekularformel |
C22H13F4N5O |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-4-methyl-11-[3-(trifluoromethyl)phenyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C22H13F4N5O/c1-12-18(13-5-7-15(23)8-6-13)20-28-27-19-17(31(20)29-12)9-10-30(21(19)32)16-4-2-3-14(11-16)22(24,25)26/h2-11H,1H3 |
InChI-Schlüssel |
JNHSPSGBWUPGCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC(=C4)C(F)(F)F)N=NC2=C1C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Methylphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15172008.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)
![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)


![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-2-methyl-1-(piperidin-1-yl)propan-1-one](/img/structure/B15172070.png)



![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)
